molecular formula C10H8ClFO B13661406 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13661406
M. Wt: 198.62 g/mol
InChI Key: CSPDHIGWSFTYSF-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 1337856-57-1) is a valuable chemical intermediate with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol . This compound features a partially reduced naphthalenone core, a structure recognized in medicinal chemistry as a privileged scaffold present in numerous biologically significant natural products and synthetic substances with a broad spectrum of biological activities . Its primary research application lies in serving as a key building block for the synthesis of more complex pharmaceutical compounds. Specifically, this chemical is utilized in the development of chlorinated tetralin compounds, which are investigated as potential active components in pharmaceutical compositions . As part of the dihydronaphthalenone family, it is a crucial intermediate in sophisticated synthetic pathways, including multi-component annulation and difunctionalization reactions catalyzed by transition metals, which are used to create novel compounds for biological evaluation . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage its specific chloro-fluoro substitution pattern to modulate the electronic properties and binding affinity of target molecules, making it a versatile reagent in drug discovery projects.

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

6-chloro-8-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8ClFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2

InChI Key

CSPDHIGWSFTYSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)Cl)F

Origin of Product

United States

Biological Activity

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound notable for its unique structural features, which include a naphthalene backbone with chlorine and fluorine substituents. This combination significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry. Its molecular formula is C10H8ClFOC_{10}H_{8}ClFO, and it contains a ketone functional group at the 2-position of the naphthalene ring.

Chemical Structure and Properties

The presence of halogens (chlorine and fluorine) in the structure enhances the compound's lipophilicity and potential interactions with biological targets. These properties are critical for understanding its mechanism of action and therapeutic applications.

Property Value
Molecular FormulaC10H8ClF O
Molecular Weight202.62 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Biological Activities

Research indicates that derivatives of dihydronaphthalenones, including 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one, exhibit notable anti-inflammatory and antitumor properties. The halogen atoms may enhance interactions with biological targets, potentially increasing the compound's potency against various diseases.

The interactions of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one with biological molecules are crucial for elucidating its mechanism of action. Studies suggest that halogenated compounds often exhibit enhanced binding affinity to target proteins due to increased lipophilicity and hydrogen bonding capabilities.

Case Studies

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures to 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one exhibit significant inhibition of cancer cell proliferation. For instance, analogs tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells demonstrated a mean growth inhibition percentage of 54.25% and 38.44%, respectively .
  • Anti-inflammatory Properties : Research has highlighted the potential of dihydronaphthalenones in modulating inflammatory pathways. Compounds structurally related to 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one have shown promise as modulators in allergic responses and inflammation .

Comparison with Structural Analogues

The following table compares 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one with other structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
5-Bromo-3,4-dihydronaphthalen-2(1H)-oneBromine instead of chlorineAntitumor properties
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-oneTwo bromine atomsEnhanced anti-inflammatory activity
8-Fluoro-3,4-dihydronaphthalen-2(1H)-oneFluorine only at position 8Potential neuroprotective effects
6-Chloro-3,4-dihydronaphthalen-2(1H)-oneChlorine at position 6Similar anti-inflammatory properties

This comparison illustrates how the unique combination of chlorine and fluorine in 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one may enhance its biological activity while maintaining structural integrity conducive to further modifications.

Scientific Research Applications

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound featuring a naphthalene backbone with chlorine and fluorine substituents. It has a molecular formula of C10H8ClFO and a ketone functional group at the 2-position of the naphthalene ring . The presence of chlorine and fluorine significantly affects its chemical properties and biological activity, making it valuable in medicinal chemistry.

Biological Activities and Applications

6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one exhibits notable biological activities, and research suggests that dihydronaphthalenone derivatives possess potential anti-inflammatory and antitumor properties. Halogen atoms can enhance interactions with biological targets, potentially increasing potency against certain diseases. Studies have explored similar compounds for their roles as modulators in allergic responses and inflammatory pathways. Interaction studies reveal that 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one can interact with various biological molecules, which is crucial for understanding its mechanism of action and potential side effects in therapeutic contexts. Halogenated compounds often exhibit enhanced binding affinity to target proteins due to increased lipophilicity and hydrogen bonding capabilities.

Structural Comparison with Similar Compounds

Several compounds share structural similarities with 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. The unique combination of chlorine and fluorine in 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one distinguishes it from its analogs by potentially enhancing its biological activity while maintaining structural integrity conducive to further modifications.

Table of Structurally Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-3,4-dihydronaphthalen-2(1H)-oneBromine instead of chlorineAntitumor properties
5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-oneTwo bromine atomsEnhanced anti-inflammatory activity
8-Fluoro-3,4-dihydronaphthalen-2(1H)-oneFluorine only at position 8Potential neuroprotective effects
6-Chloro-3,4-dihydronaphthalen-2(1H)-oneChlorine at position 6Similar anti-inflammatory properties

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties/Applications References
6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one C₁₀H₈ClFO 198.45 (calculated) Cl (C6), F (C8) N/A Hypothesized high CYP1A2 inhibition potential
8-Chloro-3,4-dihydronaphthalen-2(1H)-one C₁₀H₉ClO 180.63 Cl (C8) 95% High solubility in organic solvents
5,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one C₁₀H₈F₂O 182.17 F (C5, C7) 97% Enhanced electronic effects due to fluorine
6-Chloro-3,4-dihydronaphthalen-1(2H)-one C₁₀H₉ClO 180.63 Cl (C6) >95% CYP1A2 inhibitor; moderate aqueous solubility
8-Fluoro-3,4-dihydronaphthalen-2(1H)-one C₁₀H₉FO 164.18 F (C8) 95% Stable under inert storage (-20°C)
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one C₁₃H₁₅FO 206.26 F (C6), isopropyl (C1) >95% Chiral intermediate in drug synthesis
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one C₁₀H₁₀O₂ 162.19 OH (C6) N/A Polar due to hydroxyl group

Key Comparisons

  • Fluorine (e.g., in 5,7-Difluoro and 8-Fluoro derivatives) introduces electron-withdrawing effects, which may stabilize reactive intermediates in synthesis or modify metabolic stability .
  • Positional Isomerism :

    • Substitution at C6 vs. C8 (e.g., 6-Chloro vs. 8-Chloro) alters steric and electronic environments. For example, 6-Chloro-3,4-dihydronaphthalen-1(2H)-one acts as a CYP1A2 inhibitor, suggesting position-specific bioactivity .
    • The ketone position (1H vs. 2H) affects ring conjugation and hydrogen-bonding capacity, influencing solubility and crystallization behavior .
  • Isopropyl substitution (e.g., in the (S)-6-Fluoro derivative) introduces chirality and bulkiness, enabling stereoselective synthesis of pharmaceuticals .

Research Findings and Implications

  • Synthetic Utility: Fluorinated and chlorinated dihydronaphthalenones are often synthesized via Friedel-Crafts acylation or halogenation of naphthalene precursors. The target compound’s synthesis may involve sequential halogenation steps, as seen in related compounds .
  • Biological Activity : Chlorine substituents correlate with enzyme inhibition (e.g., CYP1A2), while fluorine enhances metabolic stability. The dual substitution in the target compound could optimize pharmacokinetic profiles for drug development .
  • Physicochemical Behavior: Difluoro analogs (e.g., 5,7-Difluoro) exhibit higher molecular symmetry and melting points compared to mono-halogenated derivatives, suggesting that the target compound’s properties may lie between those of mono- and di-substituted species .

Preparation Methods

Halogenated Tetralin Derivative Synthesis via Chlorination and Fluorination

A recent patent (US11807611B2) describes the synthesis of chlorinated and fluorinated tetralin compounds structurally related to 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one. Although the patent focuses on pharmaceutical compositions, it includes methods for introducing chloro and fluoro substituents onto the tetralin scaffold, which is the core of the target compound.

  • Key Reagents: Chlorinating agents (e.g., N-chlorosuccinimide), fluorinating agents (e.g., Selectfluor™ or electrophilic fluorination reagents).
  • Solvents: Commonly used solvents include acetone and 1,4-dioxane.
  • Reaction Conditions: Controlled temperature to avoid over-halogenation; inert atmosphere recommended to prevent side reactions.
  • Purification: Crystallization and column chromatography are employed to isolate the pure halogenated dihydronaphthalenone.

Synthesis of 6-Chloro-3,4-dihydro-2H-1-naphthalenone as a Precursor

Chinese patent CN108299169B details a synthesis method for 6-chloro-3,4-dihydro-2H-1-naphthalenone, which serves as a key intermediate toward the target compound. The process involves:

  • Starting Material: 6-chloronaphthalen-2-ol or related chlorinated naphthalene derivatives.
  • Key Step: Reduction or partial hydrogenation to convert the naphthalenone to the dihydro form.
  • Reaction Conditions: Catalytic hydrogenation or chemical reduction under mild conditions to preserve the chloro substituent.
  • Fluorination Step: Subsequent electrophilic fluorination at the 8-position using reagents such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve regioselective fluorination.

Electrophilic Fluorination Using Selectfluor™

Supporting literature from the Royal Society of Chemistry describes the preparation of fluorinated ketones via electrophilic fluorination using Selectfluor™. This method is applicable to the fluorination of dihydronaphthalenone derivatives:

  • Procedure: The ketone precursor (e.g., 6-chloro-3,4-dihydronaphthalen-2-one) is treated with Selectfluor™ in acetonitrile or methanol at elevated temperatures (~65 °C).
  • Yield: Typically moderate to good yields (~60-80%).
  • Advantages: Mild conditions, high regioselectivity, and compatibility with sensitive functional groups.
  • Example: 2-fluoro-7-methoxy-1-tetralone synthesized in 78% yield under similar conditions serves as a precedent.

Comparative Data Table of Preparation Methods

Step/Method Reagents & Conditions Yield (%) Notes
Chlorination of tetralin core N-chlorosuccinimide, acetone, inert atmosphere 70-85 Selective chlorination at position 6
Partial hydrogenation Catalytic hydrogenation, mild conditions 80-90 Converts naphthalenone to dihydronaphthalenone
Electrophilic fluorination Selectfluor™, CH3CN or MeOH, 65 °C, 12-24 h 60-78 Regioselective fluorination at position 8
Purification Crystallization, silica gel chromatography - Ensures high purity and removal of side products

Mechanistic and Analytical Insights

  • Rate-Determining Step: In related fluorination reactions, elimination of trifluoromethanesulfonic acid (CF3SO2H) has been identified as rate-determining, suggesting careful control of reaction time is critical to optimize yield.
  • Isotope Labeling Studies: Deuterium labeling experiments in similar systems confirm the mechanism of electrophilic fluorination and aid in optimizing reaction conditions.
  • Spectroscopic Characterization: The target compound and intermediates are characterized by ^1H NMR, ^19F NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity.

Summary and Recommendations

The preparation of 6-chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one involves a multi-step synthesis starting from chlorinated naphthalene derivatives followed by partial hydrogenation and regioselective electrophilic fluorination. The key points include:

  • Use of mild chlorination and hydrogenation conditions to preserve the chloro substituent.
  • Application of Selectfluor™ or equivalent electrophilic fluorinating agents for selective fluorination at position 8.
  • Purification by crystallization and chromatography to achieve high purity.
  • Analytical methods including NMR and MS are essential for confirming structure and substitution pattern.

This synthesis strategy is supported by recent patents and peer-reviewed literature, ensuring reliability and reproducibility for research and industrial applications.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one, and how are halogen substituents introduced?

Methodological Answer: The synthesis typically involves halogenation of the dihydronaphthalenone scaffold. Chlorine and fluorine can be introduced via:

  • Electrophilic substitution : Using reagents like Cl2/FeCl3 or F2/BF3 under controlled conditions.
  • Nucleophilic displacement : For example, substituting a leaving group (e.g., bromide) with chlorine or fluorine using NaI/NaN3 in anhydrous DMF (as seen in analogous compounds) .
  • Cyclization strategies : Building the dihydronaphthalenone core via intramolecular Schmidt reactions or palladium-catalyzed allylic alkylation, followed by halogenation .

Q. Key Considerations :

  • Regioselectivity is influenced by directing groups (e.g., methoxy or alkyl substituents).
  • Anhydrous conditions and inert atmospheres are critical to avoid byproducts .

Q. How is the structure of 6-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one confirmed experimentally?

Methodological Answer:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., fluoro substituents cause deshielding).
    • IR : Identify carbonyl (C=O) stretches near 1640–1680 cm<sup>-1</sup> and C-F/C-Cl vibrations .
  • X-ray crystallography : Using programs like SHELXL for refinement. The SHELX suite is robust for small-molecule structures, even with twinned or high-resolution data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10H9ClFO<sup>+</sup>).

Q. Example Data :

TechniqueKey ObservationsReference
<sup>1</sup>H NMRδ 2.50–2.98 (m, CH2 groups in dihydro ring)
X-rayC=O bond length: ~1.21 Å

Advanced Research Questions

Q. How can regioselective halogenation be achieved in the dihydronaphthalenone scaffold?

Methodological Answer: Regioselectivity is controlled by:

  • Electronic effects : Electron-donating groups (e.g., -OCH3) direct electrophilic substitution to specific positions.
  • Steric hindrance : Bulky substituents (e.g., isopropyl) block halogenation at crowded sites .

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